molecular formula C21H21N3O2 B5101904 N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B5101904
M. Wt: 347.4 g/mol
InChI Key: TYACRTFOXDVRNO-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: is a complex organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3-ethylphenylamine with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with chloroacetyl chloride under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Nitro, sulfo, or halo derivatives of the original compound.

Scientific Research Applications

N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • N-(3-ethylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • N-(3-ethylphenyl)-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Uniqueness

N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its biological activity and chemical reactivity. The presence of the ethyl and methyl groups may enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development.

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-3-16-5-4-6-18(13-16)22-20(25)14-24-21(26)12-11-19(23-24)17-9-7-15(2)8-10-17/h4-13H,3,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYACRTFOXDVRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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